4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide
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Description
4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.08678382 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lewis Basic Catalysts
One study describes the development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on N4 was critical for achieving high enantioselectivity, with high yields and enantioselectivities obtained for a broad range of substrates, indicating the compound's potential in synthetic chemistry applications (Wang et al., 2006).
Antiproliferative and Anti-HIV Activities
Another area of research is the synthesis of derivatives related to piperazine for antiproliferative and anti-HIV activities. A series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives were synthesized and evaluated in vitro for their antiproliferative activity against human tumor-derived cell lines and HIV. Some compounds showed remarkable effects on human splenic B-lymphoblastoid and acute B-lymphoblastic leukemia cell lines, marking them as leading candidates for further development (Al-Soud et al., 2010).
Enzyme Inhibition
The in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, involves the transformation into several metabolites through processes catalyzed by various cytochrome P450 enzymes. This study provides insights into the metabolic pathways and enzyme kinetics of such compounds, contributing to our understanding of their pharmacokinetics (Hvenegaard et al., 2012).
Potential Antipsychotic Agents
Research on heterocyclic carboxamides as potential antipsychotic agents demonstrated that these compounds, including derivatives of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, have promising in vitro and in vivo activities. Their ability to bind to dopamine and serotonin receptors and antagonize certain behaviors in mice suggests their utility in developing new treatments for psychotic disorders (Norman et al., 1996).
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c17-16(20)15-10-14(12-23-15)24(21,22)19-8-6-18(7-9-19)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHIMJOUOLDNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CSC(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.